N,N-Dimethyl-1,4-butanediamine dihydrochloride
Description
Chemical Identity and Nomenclature
This compound exhibits a well-defined chemical structure that positions it within the broader family of alkylated diamines. The compound maintains the registry identifier 65592-37-2 in the Chemical Abstracts Service database, establishing its unique chemical identity within the global chemical literature. The molecular framework consists of a four-carbon aliphatic chain terminated with two amino groups, where one nitrogen atom carries two methyl substituents while the other remains unsubstituted in the free base form.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as N',N'-dimethylbutane-1,4-diamine;dihydrochloride. Alternative naming systems recognize this structure through various synonyms including N1,N1-dimethylbutane-1,4-diamine dihydrochloride and this compound. The parent compound, identified as 4-dimethylaminobutylamine, carries the PubChem compound identifier 77063, establishing the structural relationship between the free base and its protonated salt form.
| Chemical Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₁₈Cl₂N₂ | |
| Molecular Weight | 189.12 g/mol | |
| Chemical Abstracts Service Number | 65592-37-2 | |
| Melting Point | 165-167°C | |
| Parent Compound Identifier | 77063 |
The simplified molecular-input line-entry system representation CN(C)CCCCN.Cl.Cl accurately captures the structural composition, illustrating the tetramethylene bridge connecting the dimethylamino group to the primary amino group, with two discrete chloride counterions. The InChI key IHWVZHPASWWIHI-UHFFFAOYSA-N provides a unique digital fingerprint for computational chemical databases and structure-activity relationship studies.
Historical Development and Discovery
The historical development of this compound traces its origins to the broader investigation of polyamine compounds and their biological significance. The foundational understanding of diamines began with the pioneering work of Ludwig Brieger in 1885, who first characterized putrescine, the parent 1,4-diaminobutane compound. This initial discovery established the framework for subsequent investigations into alkylated derivatives and their synthetic applications.
The evolution from simple diamines to N-methylated derivatives paralleled advances in understanding polyamine metabolism and alkaloid biosynthesis pathways. Research conducted in the latter half of the twentieth century revealed the enzymatic processes responsible for polyamine modification, particularly the role of putrescine N-methyltransferase in converting putrescine to N-methylputrescine. These enzymatic investigations provided the biochemical context that drove synthetic interest in preparing stable, readily available forms of these metabolically important compounds.
The development of the dihydrochloride salt form represents a logical advancement in synthetic methodology, addressing practical considerations of stability, solubility, and handling characteristics. The conversion of the free diamine base to its corresponding dihydrochloride salt offered significant advantages in terms of crystallization properties, storage stability, and quantitative analytical procedures. This salt formation strategy became particularly important as research applications expanded to include enzymatic studies, where precise stoichiometric control and aqueous solubility were paramount considerations.
Position in Contemporary Chemical Research
This compound occupies a strategic position within contemporary chemical research, particularly in the fields of alkaloid biosynthesis and polyamine biochemistry. Current investigations have demonstrated its significance as a substrate and intermediate in the biosynthetic pathways leading to tropane alkaloids, compounds of considerable pharmaceutical and agricultural importance. The enzymatic conversion processes involving putrescine N-methyltransferase and related enzymes have revealed complex metabolic networks where N-methylated putrescine derivatives serve as crucial intermediates.
Recent molecular modeling studies have provided detailed insights into the binding characteristics and conformational preferences of N-methylputrescine derivatives when interacting with various enzyme systems. These computational investigations have utilized homology modeling approaches based on spermidine synthase structures, revealing the evolutionary relationship between polyamine biosynthetic enzymes and their substrate specificities. The research has demonstrated that putrescine N-methyltransferases evolved from spermidine synthases through specific amino acid substitutions that altered coenzyme preferences from decarboxylated S-adenosylmethionine to S-adenosylmethionine.
| Research Application | Significance | Current Status |
|---|---|---|
| Alkaloid Biosynthesis | Intermediate in tropane alkaloid pathways | Active investigation |
| Enzyme Evolution Studies | Model for methyltransferase evolution | Ongoing research |
| Polyamine Metabolism | Substrate for biochemical investigations | Established protocols |
| Synthetic Chemistry | Catalyst and reagent applications | Commercial availability |
The compound's role in contemporary research extends beyond purely biochemical applications to encompass synthetic organic chemistry, where it functions as a strong base and catalyst system. Industrial applications have emerged in polyamide synthesis, where related diamine compounds contribute to specialized polymer materials with enhanced properties. The research community continues to explore novel applications in biotechnological production systems, where metabolically engineered organisms produce polyamine derivatives for various industrial and pharmaceutical applications.
Properties
IUPAC Name |
N',N'-dimethylbutane-1,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.2ClH/c1-8(2)6-4-3-5-7;;/h3-7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWVZHPASWWIHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680547 | |
| Record name | N~1~,N~1~-Dimethylbutane-1,4-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65592-37-2 | |
| Record name | N~1~,N~1~-Dimethylbutane-1,4-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N,N-Dimethyl-1,4-butanediamine dihydrochloride (also known as DMBD dihydrochloride) is a chemical compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields.
- Molecular Formula : C6H12N2•2HCl
- Molecular Weight : 161.073 g/mol
- Density : 1.472 g/cm³
- Boiling Point : 159°C at 760 mmHg
- Melting Point : 280°C (decomposes)
Research indicates that this compound exhibits biological activity primarily as an inhibitor of diamine oxidase , an enzyme involved in the oxidative deamination of biogenic amines. This inhibition can lead to increased levels of polyamines, which are critical for cellular growth and function.
Biological Applications
- Antibacterial Activity :
- Neurotransmitter Synthesis :
- Environmental Indicator :
Study on Diamine Oxidase Inhibition
A study demonstrated that DMBD dihydrochloride effectively inhibits diamine oxidase activity, leading to elevated levels of polyamines in cultured cells. The results indicated a significant increase in cell proliferation rates due to enhanced polyamine availability, suggesting its potential use in therapeutic applications aimed at tissue regeneration.
Antimicrobial Efficacy
In a series of experiments, DMBD was tested against various bacterial strains. The compound showed promising results as an antibiotic agent, with effective inhibition of bacterial growth observed at submicromolar concentrations. The selectivity index was notably high, indicating minimal cytotoxicity to human cells while effectively targeting bacterial pathogens .
Summary of Biological Activities
Scientific Research Applications
Pharmaceutical Applications
Antibiotic Development
One of the notable applications of N,N-Dimethyl-1,4-butanediamine dihydrochloride is in the design of bifunctional antibiotics. These antibiotics, such as neamine dimers, can inhibit aminoglycoside-modifying enzymes and target ribosomal RNA (rRNA), making them effective against certain bacterial infections . This capability highlights the compound's potential in combating antibiotic resistance.
Pharmaceutical Intermediate
The compound serves as an important pharmaceutical intermediate in the synthesis of various drugs. Its reactivity allows it to be utilized in the production of complex organic molecules used in therapeutic agents . For instance, it can be involved in the synthesis of compounds that exhibit antitumor properties .
Biochemical Applications
Reagent for Chemical Reactions
this compound is employed as a reagent for enantioselective addition reactions. It has been used in the presence of bisphosphoramide catalysts to facilitate the addition of substituted allylic trichlorosilanes, which is crucial for synthesizing chiral compounds in pharmaceutical chemistry .
Enzyme Studies
Research has indicated that this compound can be involved in studies related to enzyme kinetics and mechanisms. Its structure allows it to interact with various biological molecules, making it a useful tool for studying enzyme-substrate interactions and reaction pathways .
Material Science Applications
Synthesis of Polymers
The compound is also utilized in materials science for synthesizing polymers and other materials. Its amine functionalities enable it to participate in polymerization reactions, leading to the development of new materials with desirable properties such as improved mechanical strength and thermal stability .
Dental Materials
In dental applications, this compound has been used as a methacrylate monomer for dental restorative materials. The compound's properties contribute to the durability and effectiveness of dental composites used in restorative procedures .
Summary Table of Applications
| Application Area | Specific Uses |
|---|---|
| Pharmaceuticals | Antibiotic development; pharmaceutical intermediates |
| Biochemistry | Reagent for enantioselective reactions; enzyme studies |
| Material Science | Polymer synthesis; dental materials |
Chemical Reactions Analysis
Substitution Reactions
The compound participates in alkylation and acylation reactions via nucleophilic substitution.
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Alkylation | Alkyl halides, KOH (aqueous) | Quaternary ammonium salts | ~75% | |
| Acylation | Acetyl chloride, THF | N-Acetyl derivatives | ~60% |
Mechanism :
The protonated amine groups act as leaving groups, facilitating nucleophilic attack by alkyl or acyl agents. Steric hindrance from the dimethyl groups reduces reaction rates compared to unsubstituted diamines.
Oxidation Reactions
The dihydrochloride form is stable under mild oxidative conditions but decomposes under strong oxidation:
| Oxidizing Agent | Conditions | Products | Notes |
|---|---|---|---|
| KMnO₄ | Acidic, 80°C | Succinic acid derivatives | Complete decomposition |
| H₂O₂ | Neutral, 25°C | N-Oxides | Limited conversion (~20%) |
Kinetics : Oxidation rates are pH-dependent, with faster degradation observed in acidic environments .
Coordination Chemistry
The compound forms stable complexes with transition metals, acting as a bidentate ligand:
| Metal Ion | Coordination Mode | Complex Structure | Application |
|---|---|---|---|
| Cu²⁺ | Chelation via NH₂ groups | Octahedral geometry | Catalysis |
| Ni²⁺ | Bridging ligand | Square-planar | Electrochemical studies |
Stability Constants :
Thermal Decomposition
Heating above 200°C induces degradation:
Comparison with Similar Compounds
MDL 72527 (N1,N4-Di-2,3-butadienyl-1,4-butanediamine Dihydrochloride)
- Structure : Contains conjugated butadienyl groups attached to the butanediamine backbone (C₁₂H₂₀N₂·2HCl; MW: 265.2 g/mol) .
- Applications : Acts as an antioxidant and inhibits acetyl polyamine oxidase. It is studied for prostate cancer therapy by reducing reactive oxygen species (ROS) in prostate tissue .
- Key Differences :
CP-31398 (N′-[2-[2-(4-Methoxyphenyl)ethenyl]-4-quinazolinyl]-N,N-dimethyl-1,3-propanediamine Dihydrochloride)
N,N-Dimethyl-1,4-phenylenediamine Dihydrochloride
- Structure : Aromatic benzene ring replaces the aliphatic butane chain (C₈H₁₂N₂·2HCl; MW: 209.11 g/mol; MP: 208°C) .
- Applications : Used in biochemical assays , such as ELISA kits for sulfite oxidase detection, due to its redox activity .
- Key Differences: The aromatic system increases stability and alters solubility compared to aliphatic diamines. Specialized diagnostic applications contrast with the general synthetic role of this compound .
Structural and Functional Analysis
Physical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|
| N,N-Dimethyl-1,4-butanediamine diHCl | 189.13 | 165–167 | Aliphatic diamine, dimethyl |
| MDL 72527 | 265.2 | Not reported | Butadienyl, diamine |
| CP-31398 | 483.4 | Not reported | Quinazolinyl, methoxyphenyl |
| N,N-Dimethyl-1,4-phenylenediamine diHCl | 209.11 | 208 | Aromatic diamine, dimethyl |
Key Findings and Insights
- Structural Impact : Aliphatic vs. aromatic backbones dictate solubility, stability, and biological activity. Conjugated systems (e.g., MDL 72527) enhance therapeutic specificity.
- Toxicity Considerations : CP-31398’s toxicity underscores the need for structural refinement, whereas this compound’s intermediate role minimizes direct therapeutic risks.
- Application Scope : While this compound serves as a versatile synthetic building block, analogs like MDL 72527 and phenylenediamine derivatives exhibit niche biochemical or therapeutic roles.
Preparation Methods
Direct N,N-Dimethylation of 1,4-Butanediamine
One classical approach involves the methylation of 1,4-butanediamine using formic acid or formaldehyde-based methylation reagents under controlled conditions.
-
- 1,4-Butanediamine is reacted with formic acid at low temperature (0 °C) to form an intermediate formamide.
- The reaction mixture is refluxed for 1 hour, then subjected to vacuum reflux for 4 hours to drive completion.
- Upon cooling, a white precipitate forms, which is filtered and purified to yield N,N-dimethyl-1,4-butanediamine.
- The free base is then converted to the dihydrochloride salt by treatment with hydrochloric acid.
-
- Formic acid (88%) as methylating agent
- Temperature control: 0 °C initial addition, reflux and vacuum reflux stages
- Isolation by precipitation and filtration
Multi-Step Synthesis via Reduction and Substitution
Another method involves multi-step reactions starting from diethyl succinate or related esters:
- Step 1: Reduction of diethyl succinate with lithium aluminum hydride (LiAlH4) to obtain 1,4-butanediol.
- Step 2: Conversion of 1,4-butanediol to dibromide using phosphorus tribromide (PBr3).
- Step 3: Nucleophilic substitution of the dibromide with dimethylamine to yield N,N-dimethyl-1,4-butanediamine.
Step 4: Formation of the dihydrochloride salt by reaction with hydrochloric acid.
-
- LiAlH4 reduction in ether or dioxane solvents under reflux
- PBr3 bromination at low temperatures to avoid side reactions
- Nucleophilic substitution in polar solvents
- Salt formation by acid-base reaction
Salt Formation: Dihydrochloride Preparation
Converting the free base N,N-dimethyl-1,4-butanediamine to its dihydrochloride salt improves stability and handling:
-
- The free diamine is dissolved in an appropriate solvent (e.g., methanol or water).
- An equimolar amount of hydrochloric acid is added dropwise under cooling (0–5 °C).
- The mixture is stirred for 2 hours at around 60 °C to ensure complete salt formation.
- The product is washed with deionized water and aqueous sodium hydroxide to remove impurities, then dried over anhydrous sodium sulfate.
| Parameter | Condition | Notes |
|---|---|---|
| Temperature | 0–60 °C | Initial cooling, then heating |
| Reaction time | 2 hours | Ensures complete salt formation |
| Washing steps | 2–3 times with water and NaOH | Purification |
| Drying | 24 hours over sodium sulfate | Final drying |
| Yield | High (not explicitly quantified) | Purity suitable for monomer use |
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct N,N-Dimethylation | 1,4-Butanediamine | Formic acid, reflux, vacuum reflux | Straightforward, good yield | Requires careful temperature control |
| Multi-Step Reduction & Substitution | Diethyl succinate → dibromide | LiAlH4 reduction, PBr3 bromination, dimethylamine substitution | Well-established, versatile | Multi-step, moderate overall yield |
| Enzymatic Decarboxylation | Ornithine | L-ornithine decarboxylase, elevated temperature | Biocatalytic, mild conditions | Expensive enzyme, complex isolation |
| Salt Formation | Free base diamine | Hydrochloric acid, controlled temperature | Improves stability and handling | Requires purification steps |
Research Findings and Notes
- The direct methylation method using formic acid is referenced in literature as a reliable synthesis with reproducible yields and purity suitable for further chemical transformations.
- Multi-step methods allow isotopic labeling (e.g., deuterium) by modifying reagents, useful for research applications.
- Enzymatic routes are more environmentally friendly but less practical for large-scale synthesis due to enzyme cost and complex downstream processing.
- The dihydrochloride salt is preferred for storage and use in polymer synthesis, as it is more stable and easier to handle than the free base.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for producing high-purity N,N-Dimethyl-1,4-butanediamine dihydrochloride, and how can structural integrity be validated?
- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling reactions using carbonyldiimidazole (CDI) and N,N-dimethyl-1,4-butanediamine in DMF, with DIPEA as a base. Purification via Biotage SP4 systems ensures >95% purity. Structural validation requires IR spectroscopy (e.g., amide C=O stretch at ~1650 cm⁻¹) and (e.g., dimethylamino protons at δ 2.2–2.4 ppm). Cross-referencing with HR-ESI-MS data confirms molecular weight accuracy .
Q. How should researchers handle and store this compound to ensure stability in experimental settings?
- Methodological Answer : The dihydrochloride salt is hygroscopic and must be stored at -20°C under inert gas (e.g., nitrogen) to prevent degradation. Stability studies indicate a shelf life of ≥4 years when protected from moisture. For aqueous solutions, use freshly prepared buffers (pH 6–7) to avoid hydrolysis of the dimethylamino groups .
Q. What are the standard assays for quantifying reactive oxygen species (ROS) modulation by this compound in prostate cancer models?
- Methodological Answer : Use fluorometric assays like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for general ROS detection and hydroethidine for superoxide-specific measurement. Ex vivo prostate tissue analysis requires ratio-based normalization of oxidized DCF:DNA fluorescence. Include positive controls (e.g., H₂O₂) and validate via Western blot for antioxidant enzymes (e.g., SOD1/2) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported IC₅₀ values for acetyl polyamine oxidase (APAO) inhibition?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., substrate concentration, pH). Standardize assays using recombinant human APAO with putrescine as a substrate. Perform kinetic studies (Km/Vmax) under physiological pH (7.4) and compare inhibition in cell lysates vs. purified enzyme systems. Use siRNA knockdowns to confirm target specificity in prostate cancer cell lines (e.g., PC-3) .
Q. How does this compound compare to structural analogs (e.g., N,N-dimethylethylenediamine) in modulating oxidative stress pathways?
- Methodological Answer : Conduct comparative SAR studies using analogs with varying chain lengths and substituents. Assess ROS scavenging efficiency via luciferase-based reporter assays (e.g., ARE-luc for Nrf2 activation) and mitochondrial ROS production using MitoSOX Red. Molecular docking simulations can predict binding affinity to APAO’s active site, validated by mutagenesis (e.g., catalytic lysine residues) .
Q. What in vitro and in vivo models best recapitulate its dual role as an antioxidant and pro-apoptotic agent in prostate tissue?
- Methodological Answer : Use 3D organoid cultures of human prostate epithelium for in vitro modeling, measuring caspase-3/7 activity and glutathione levels. For in vivo studies, employ transgenic mice (e.g., TRAMP) with ROS-sensitive biosensors. Co-administer ROS scavengers (e.g., NAC) to isolate antioxidant vs. apoptotic effects. Transcriptomic profiling (RNA-seq) identifies pathway-specific biomarkers .
Data Interpretation & Technical Challenges
Q. How can researchers address batch-to-batch variability in biological activity observed in preclinical studies?
- Methodological Answer : Implement QC protocols using HPLC-UV (220 nm) to verify purity (>98%) and LC-MS for detecting trace impurities (e.g., residual solvents). Standardize biological assays with internal reference batches and include blinded replicates. Variability may stem from differences in crystallinity; characterize batches via XRPD to correlate polymorphism with activity .
Q. What computational tools are recommended for predicting off-target interactions of this compound in polyamine metabolism?
- Methodological Answer : Use molecular dynamics simulations (e.g., GROMACS) to model interactions with polyamine transporters (e.g., SLC3A2) and metabolizing enzymes (e.g., spermine oxidase). Validate predictions via thermal shift assays (TSA) to measure protein stability changes and CRISPR-Cas9 knockout models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
